Di-p-toluoyl-D-tartaric acid
Overview
Description
Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-, also known as (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid, is a chemical compound with the molecular formula C20H18O8 and a molecular weight of 386.35 g/mol . This compound is a derivative of butanedioic acid, featuring two 4-methylbenzoyl groups attached to the 2 and 3 positions of the butanedioic acid backbone. It is often used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Di-p-toluoyl-D-tartaric acid, also known as (2S,3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid, is primarily used as a chiral resolving agent . It interacts with racemic bases, enabling the isolation of enantiomeric forms
Mode of Action
The compound works by interacting with racemic bases, leading to the formation of diastereomeric salts These salts have different solubilities, allowing for the separation of the enantiomers
Result of Action
The primary result of this compound’s action is the resolution of racemic mixtures into their constituent enantiomers . This is a crucial step in the synthesis of many pharmaceuticals, as different enantiomers of a compound can have different biological activities.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the temperature and solvent used can affect the efficiency of the resolution process . Additionally, the compound is sensitive to moisture and should be stored in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- typically involves the esterification of butanedioic acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where butanedioic acid and 4-methylbenzoyl chloride are reacted in a solvent such as dichloromethane. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a reference standard in analytical chemistry.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)-: This is a stereoisomer of the (2S,3S) compound and has similar chemical properties but different biological activities.
2,3-Bis[(4-methylbenzoyl)oxy]succinic acid: Another related compound with similar ester groups but different structural features.
Uniqueness
The uniqueness of butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBUZBMZCBCAT-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885539 | |
Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885539 | |
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Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | (+)-Ditoluoyltartaric acid | |
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CAS No. |
32634-68-7 | |
Record name | (+)-Di-p-toluoyl-D-tartaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32634-68-7 | |
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Record name | Ditoluoyltartaric acid, (+)- | |
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Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- | |
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Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [S(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.469 | |
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Record name | Di-p-toluoyl-D-tartaric acid, (+)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Di-p-toluoyl-D-tartaric acid useful in pharmaceutical synthesis?
A1: this compound acts as a resolving agent to separate enantiomers of chiral compounds. Many pharmaceuticals are chiral, and often only one enantiomer possesses the desired therapeutic activity. [, , , ] For example, it was used to isolate the (R)-enantiomer of Albuterol, a common asthma medication. []
Q2: How does this compound enable enantiomer separation?
A2: It forms diastereomeric salts with racemic mixtures. These salts have different physical properties, allowing for separation by techniques like fractional crystallization. [, , , ] Once separated, the desired enantiomer can be regenerated from its salt.
Q3: Can you give an example of how this compound was used to prepare a specific drug enantiomer?
A3: Researchers successfully used this compound to isolate (S)-(+)-Rivastigmine, a drug used to treat Alzheimer's disease. [] They reacted the racemic mixture of Rivastigmine with this compound, separated the resulting diastereomeric salts, and then recovered the desired (S)-(+)-Rivastigmine.
Q4: Beyond pharmaceuticals, how else is this compound employed in organic synthesis?
A4: It is used to prepare building blocks for other complex molecules. A study demonstrated its utility in synthesizing a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid derivative, a key component of potent HCV NS3 protease inhibitors. []
Q5: Are there any limitations to using this compound for resolution?
A5: Yes, the effectiveness of resolution depends on the formation of well-defined crystals of the diastereomeric salts. In some cases, solid solutions might form, making separation challenging. [] Research suggests chiral selectivity primarily happens during crystallization, not in solution. []
Q6: What is known about the structure of this compound complexes?
A6: Studies have shown that this compound can form one-dimensional coordination polymers with lanthanide metals. [, ] These polymers display interesting luminescent and magnetic properties, potentially making them useful in materials science applications.
Q7: Can you elaborate on the luminescent properties of these lanthanide- this compound complexes?
A7: The complexes exhibit strong luminescence depending on the lanthanide ion used. For example, a terbium complex displayed green emission, while a holmium complex exhibited blue emission. [] These properties are attributed to energy transfer from the ligand to the metal center.
Q8: How is this compound used to remove residual palladium in chemical synthesis?
A8: Residual palladium from reactions like the Suzuki-Miyaura coupling can be problematic in pharmaceutical production. Research shows that polymer-bound ethylenediamines can remove both Pd(0) and Pd(II), and subsequent purification using this compound salt formation further reduces palladium content to acceptable levels. []
Q9: What analytical techniques are used to characterize and quantify this compound?
A9: High-performance liquid chromatography (HPLC) is commonly employed for quantifying this compound, even at low levels. [] Single-crystal X-ray diffraction is a powerful tool for determining the crystal structures of this compound complexes and understanding their chiral properties. [, , ]
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